molecular formula C7H12ClNO3 B2926940 (2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride CAS No. 2470280-39-6

(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride

Cat. No.: B2926940
CAS No.: 2470280-39-6
M. Wt: 193.63
InChI Key: KEIWZNOIDMKWJZ-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C7H11NO3·HCl. It is a hydrochloride salt of (2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid, which is a cyclic amide (lactam) derivative. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride typically involves the cyclization of linear precursors followed by acid hydrolysis and subsequent salt formation. One common synthetic route is the cyclization of N-protected amino acids using coupling reagents like carbodiimides (e.g., DCC, EDC) under controlled conditions.

Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure the final product meets quality standards.

Chemical Reactions Analysis

(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, aqueous conditions.

  • Reduction: LiAlH4, NaBH4, ether solvents.

  • Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, esters.

Scientific Research Applications

(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application and the specific biological system it is being studied in.

Comparison with Similar Compounds

(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride: can be compared to other similar compounds, such as:

  • 2-Methyl-6-oxopiperidine-4-carboxylic acid: Lacks the chiral centers present in the (2R,4S) isomer.

  • 6-Oxopiperidine-4-carboxylic acid: Does not have the methyl group at the 2-position.

  • 2-Methyl-6-oxopiperidine-4-carboxylic acid (racemic mixture): Contains both enantiomers, whereas the (2R,4S) isomer is enantiomerically pure.

Properties

IUPAC Name

(2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c1-4-2-5(7(10)11)3-6(9)8-4;/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIWZNOIDMKWJZ-JBUOLDKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CC(=O)N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.